6-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole 6-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
Brand Name: Vulcanchem
CAS No.: 1256359-95-1
VCID: VC0090003
InChI: InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)13-8-10-6-7-11(18-5)9-12(10)17-13/h6-9,17H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C=C3)OC
Molecular Formula: C15H20BNO3
Molecular Weight: 273.139

6-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

CAS No.: 1256359-95-1

Cat. No.: VC0090003

Molecular Formula: C15H20BNO3

Molecular Weight: 273.139

* For research use only. Not for human or veterinary use.

6-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole - 1256359-95-1

Specification

CAS No. 1256359-95-1
Molecular Formula C15H20BNO3
Molecular Weight 273.139
IUPAC Name 6-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Standard InChI InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)13-8-10-6-7-11(18-5)9-12(10)17-13/h6-9,17H,1-5H3
Standard InChI Key FMNQSETUJNXLBW-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C=C3)OC

Introduction

6-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a boronic acid derivative, specifically the pinacol ester of 6-methoxyindole-2-boronic acid. This compound is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, which is crucial for forming carbon-carbon bonds between unsaturated organic compounds.

Synonyms and Identifiers

  • CAS: 1256359-95-1

  • PubChem CID: 53217209

  • DSSTox Substance ID: DTXSID50682310

  • Synonyms:

    • 6-METHOXY-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDOLE

    • 6-METHOXYINDOLE-2-BORONIC ACID, PINACOL ESTER

    • 1H-Indole, 6-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

    • MFCD16295111

Applications in Organic Synthesis

This compound is primarily used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. The Suzuki-Miyaura reaction is a key application, where it acts as a boronic acid derivative to couple with aryl or vinyl halides in the presence of a palladium catalyst, forming new carbon-carbon bonds.

Research Findings and Patents

Patents related to this compound often involve its use in the synthesis of pharmaceuticals or other biologically active molecules. The compound's versatility in forming diverse chemical structures makes it valuable in drug discovery processes. For detailed patent information, the WIPO PATENTSCOPE database can be consulted using the InChIKey FMNQSETUJNXLBW-UHFFFAOYSA-N .

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